molecular formula C15H18N2O3 B508273 5-[(4-Propylphenoxy)methyl]-2-furohydrazide CAS No. 364743-27-1

5-[(4-Propylphenoxy)methyl]-2-furohydrazide

Cat. No.: B508273
CAS No.: 364743-27-1
M. Wt: 274.31g/mol
InChI Key: QNPXINUZSUJNEE-UHFFFAOYSA-N
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Description

5-[(4-Propylphenoxy)methyl]-2-furohydrazide is a chemical compound with the molecular formula C15H18N2O3 . It has an average mass of 274.315 Da and a monoisotopic mass of 274.131744 Da .


Physical and Chemical Properties Analysis

The compound has a density of 1.2±0.1 g/cm³ . It has a molar refractivity of 76.4±0.3 cm³ . The compound has 5 hydrogen bond acceptors, 3 hydrogen bond donors, and 6 freely rotating bonds . Its polar surface area is 77 Ų, and it has a molar volume of 233.8±3.0 cm³ . The compound’s ACD/LogP is 2.13, and its ACD/LogD (pH 5.5) and ACD/LogD (pH 7.4) are both 1.86 .

Scientific Research Applications

Antimycobacterial Activity

5-[(4-Propylphenoxy)methyl]-2-furohydrazide derivatives have been studied for their potential antimycobacterial activities. For instance, 5-nitro-N'-[(5-nitro-2-furyl)methylidene]-2-furohydrazide exhibited significant in vitro activity against Mycobacterium tuberculosis, both in log- and starved-phase cultures. This compound also showed notable enzyme inhibition of the MTB ICL enzyme, a crucial target for tuberculosis treatment (Sriram et al., 2010).

Cancer Chemoprevention

Compounds structurally related to this compound have shown potential in cancer chemoprevention. For example, a study isolating compounds from green onion identified 5-hydroxy-3-methyl-4-propylsulfanyl-5H-furan-2-one, which demonstrated activity in inducing Phase II xenobiotic metabolizing enzymes, known to reduce risks from carcinogenic chemicals (Xiao & Parkin, 2007).

Catalysis and Chemical Synthesis

These compounds also find applications in catalysis and chemical synthesis. A study on aqueous-phase hydrodeoxygenation of eugenol, a lignin monomer, highlighted the importance of catalysts with propyl groups in influencing product distributions in chemical reactions, suggesting possible roles for similar compounds in synthetic chemistry (Zhang et al., 2014).

Potential in Organic Chemistry

This compound and related molecules have been explored in the field of organic chemistry for synthesizing various derivatives with potential pharmacological applications. For example, derivatives of 5-hydroxy-3-methyl-4-propylsulfanyl-5H-furan-2-one have been synthesized, which have shown anticancer properties (Borikar et al., 2011).

Enzyme Inhibition and Antibacterial Activities

Structural derivatives of this compound have been assessed for their enzyme inhibition and antibacterial activities. The mutagenic, prophage-inducing, and antibacterial activities of 5-nitro-furan derivatives, including 5-nitro-2-furohydrazide, have been evaluated, showing significant activities against various bacterial strains (Kato et al., 1984).

Biochemical Analysis

Biochemical Properties

5-[(4-Propylphenoxy)methyl]-2-furohydrazide plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. The compound’s structure allows it to bind to specific sites on enzymes, potentially inhibiting or activating their activity. For example, it may interact with hydrolase enzymes, altering their catalytic properties . These interactions can lead to changes in metabolic pathways and cellular processes.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound may affect the MAPK/ERK signaling pathway, leading to changes in cell proliferation and differentiation . Additionally, it can alter the expression of genes involved in metabolic processes, thereby impacting cellular energy production and utilization.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to enzyme active sites, either inhibiting or activating their function. This binding can lead to changes in enzyme conformation and activity, ultimately affecting downstream biochemical pathways . The compound may also influence gene expression by interacting with transcription factors or other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it may degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound can result in sustained changes in cellular processes, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function and metabolism. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response . At high doses, the compound may exhibit toxic or adverse effects, including cellular damage and disruption of normal physiological processes.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, the compound may affect the glycolytic pathway by modulating the activity of key enzymes such as hexokinase and phosphofructokinase . These interactions can lead to changes in the overall metabolic profile of cells, impacting energy production and utilization.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It may interact with transporters or binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within cells can influence its activity and function, with higher concentrations potentially leading to more pronounced effects on cellular processes.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the mitochondria, where it can influence metabolic processes and energy production. The compound’s localization can also affect its interactions with other biomolecules, further modulating its biochemical effects.

Properties

IUPAC Name

5-[(4-propylphenoxy)methyl]furan-2-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O3/c1-2-3-11-4-6-12(7-5-11)19-10-13-8-9-14(20-13)15(18)17-16/h4-9H,2-3,10,16H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNPXINUZSUJNEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)OCC2=CC=C(O2)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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